![molecular formula C7H4FIN2 B6321748 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-79-5](/img/structure/B6321748.png)

4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

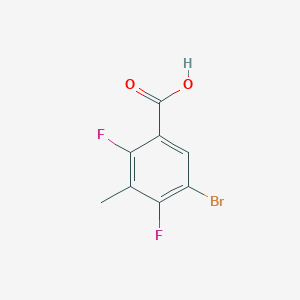

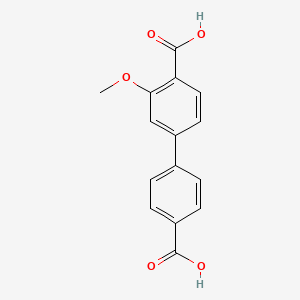

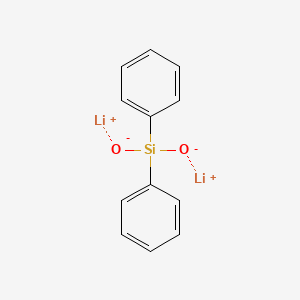

4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the empirical formula C7H4FIN2 . It is a member of the pyrrolopyridine family, which are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is characterized by a pyrrolopyridine core, with a fluorine atom at the 4-position and an iodine atom at the 3-position . The SMILES string representation of the molecule isFc1cnc2[nH]cc(I)c2c1 . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine are not fully detailed in the available literature. It is known to be a solid at room temperature .Scientific Research Applications

Anticancer Therapy

4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine: derivatives have shown promise in anticancer therapy. Compounds with the pyrrolopyridine scaffold, such as Vemurafenib or Pexidartinib, are used in treating cancers . The inhibitory effect of these derivatives against FMS kinase makes them potential candidates for developing new anticancer and antiarthritic drugs .

Nematicidal and Insecticidal Activities

Halogenated indoles, including 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives, have been reported to exhibit nematicidal and insecticidal activities. These compounds can induce parasite death via ion channel activations, which is a critical mechanism for anthelmintic and antiparasitic drugs . They have shown in vitro activities against plant-parasitic nematodes and insects, suggesting their potential as biocides .

Organic Electronics

The synthesis and study of small fluorescent heterocyclic molecules like 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine are of growing interest in organic electronics . These compounds can be used to develop specific functional materials for various scientific and technological applications, including organic electronics .

Fluorescence Bioimaging

In the field of fluorescence bioimaging, 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives can be utilized due to their fluorescent properties . They can help in the development of new imaging agents that are more specific and provide clearer images for medical diagnostics .

Sensing Technologies

These compounds are also relevant in sensing technologies. Their unique properties can be harnessed to develop sensors that are more sensitive and selective for various biological and chemical analytes .

Non-linear Optics

4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine: is being explored for its applications in non-linear optics . The compound’s ability to interact with light in non-linear ways can lead to advancements in optical devices and technologies .

Tissue Engineering

The fluorescent properties of 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine make it a candidate for use in tissue engineering . It can be used to create materials that support the growth and development of biological tissues .

Antiproliferative Activity Against Cancer Cells

Recent studies have indicated that 4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine analogues possess inhibitory activity against different cancer cell lines . This opens up possibilities for these compounds to be used as a new scaffold in cancer research, particularly in the development of inhibitors targeting specific cancer-related proteins .

Future Directions

The future directions for research on 4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name |

4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTCEKKZFIMXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=C2I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)